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4-Nitro-D-Homophe

Cat. No.: B11823259
M. Wt: 224.21 g/mol
InChI Key: YLRIJQHXHLYYBA-SECBINFHSA-N
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology

Non-canonical amino acids, also referred to as unnatural or non-proteinogenic amino acids, are amino acid molecules that are not directly encoded by the genetic code and incorporated into proteins during standard ribosomal translation. Their significance in chemical biology is profound, enabling researchers to engineer proteins with novel properties, enhance their stability, introduce specific functionalities for labeling or conjugation, and probe complex biological mechanisms nih.govnih.govpreprints.orgportlandpress.com. These amino acids can be incorporated into peptides and proteins through various methods, including chemical synthesis and genetic code expansion mdpi.comacs.org. The ability to introduce specific side chains allows for the rational design of enzymes with tailored catalytic activities, the development of advanced biomaterials, and the creation of sophisticated probes for studying protein structure and function frontiersin.orgchimia.chnih.gov.

Overview of 4-Nitro-D-Homophe as a Specialized Amino Acid Derivative

This compound refers to a class of amino acid derivatives characterized by a D-homophenylalanine backbone with a nitro group (-NO₂) substituted onto the phenyl ring. Homophenylalanine itself is an analogue of phenylalanine, featuring an additional methylene (B1212753) group in its side chain, which can influence peptide conformation and stability mdpi.com. The introduction of a nitro group further modifies the electronic and chemical properties of the molecule. Derivatives such as 4-Nitro-D-β-homophenylalanine hydrochloride and Fmoc-4-nitro-D-β-homophenylalanine are recognized for their utility as building blocks in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are employed mdpi.comchemimpex.comchemimpex.comchemimpex.com. The nitro group can serve as a handle for bioconjugation or as a component in fluorescence quenching studies, making these derivatives valuable in medicinal chemistry and biochemical research for developing novel therapeutics and understanding protein interactions chemimpex.comchemimpex.comchemimpex.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B11823259 4-Nitro-D-Homophe

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(2R)-2-amino-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m1/s1

InChI Key

YLRIJQHXHLYYBA-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 4 Nitro D Homophe

Stereoselective Synthesis of D-Homophenylalanine Scaffolds

The synthesis of enantiomerically pure D-homophenylalanine scaffolds is a critical prerequisite for obtaining 4-Nitro-D-Homophe. Various stereoselective methods have been developed to achieve this, including catalytic enantioselective Strecker reactions and biocatalytic approaches.

Catalytic Enantioselective Strecker Reactions for D-Homophenylalanine Synthesis

Catalytic enantioselective Strecker reactions represent a powerful strategy for the synthesis of chiral α-amino nitriles, which can then be readily converted into α-amino acids, including D-homophenylalanine. This methodology typically involves the three-component reaction of an aldehyde, an amine, and a cyanide source in the presence of a chiral catalyst. For the synthesis of D-homophenylalanine derivatives, specific chiral catalysts, often based on transition metals like zirconium or manganese complexed with chiral ligands, have been employed researchgate.netacs.org. These catalysts facilitate the asymmetric addition of cyanide to imines derived from aldehydes and amines, leading to the formation of chiral α-amino nitriles with high enantioselectivity. For instance, chiral zirconium catalysts have been utilized with tributyltin cyanide or hydrogen cyanide to achieve efficient syntheses of homophenylalanine derivatives with high yields and enantioselectivities acs.org. Macrocyclic manganese(III)–salen complexes have also demonstrated significant efficacy in catalyzing the enantioselective Strecker reaction of aldimines, yielding up to 99% enantiomeric excess (ee) for a range of substrates, and have been successfully extended to the synthesis of D-homophenylalanine researchgate.netcsmcri.res.in.

Table 2.1.1: Catalytic Enantioselective Strecker Reactions for D-Homophenylalanine Synthesis

Catalyst TypeCyanide SourceTypical SubstrateCo-catalyst/AdditiveReaction ConditionsTypical YieldTypical ee (%)Reference
Chiral Zirconium ComplexesBu₃SnCN or HCNAldiminesN/AVariesHighHigh acs.org
Macrocyclic Mn(III)–SalenTMSCN or EtO₂CCNAldimines4-PPyNO or N,N-diisopropylimine-40 °C to -20 °CHighUp to 99 researchgate.netcsmcri.res.in
Chiral Amide-based OrganocatalystEtO₂CCNN-substituted iminesi-PrOH0 °CUp to 91Up to 99 researchgate.net

Biocatalytic Approaches for Enantiopure β-Amino Acid Precursors

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure β-amino acid precursors, which can then be transformed into D-homophenylalanine. Transaminases (TAs) are a prominent class of enzymes used for this purpose, capable of catalyzing the transfer of amino groups to keto acid substrates with high stereo- and regioselectivity nih.govasm.orgresearchgate.netscispace.com. These enzymes can be employed in two main strategies: kinetic resolution of racemic β-amino acids or asymmetric synthesis from prochiral precursors asm.orgresearchgate.net.

For instance, α-transaminases from Megasphaera elsdenii have been utilized for the preparative synthesis of L-homophenylalanine, employing a continuous in situ crystallization concept to enhance productivity nih.govacs.org. This approach allows for the isolation of gram-scale quantities of enantiopure L-homophenylalanine nih.gov. Other studies have explored the use of engineered Escherichia coli expressing transaminases for the asymmetric synthesis of L-homophenylalanine asm.org. Furthermore, the dynamic kinetic resolution of N-acylamino acids using enzymes like N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA) has been successfully applied to produce L-homophenylalanine scispace.com. While these biocatalytic methods primarily focus on L-homophenylalanine, the underlying principles and enzymes can be adapted or discovered for the synthesis of D-enantiomers or precursors thereof.

Table 2.1.2: Biocatalytic Approaches for Enantiopure β-Amino Acid Precursors

Enzyme ClassStrategyTypical Substrate/PrecursorProductKey FeaturesReference
Transaminases (TAs)Asymmetric SynthesisKeto acidsβ-Amino acidsHigh selectivity, mild conditions, broad substrate spectrum (e.g., VboTA) asm.orgresearchgate.net
α-TransaminasesCoupled Synthesis/CrystallizationKeto acidsL-HomophenylalanineContinuous in situ crystallization, high productivity nih.govacs.org
NAAAR/LAA SystemDynamic Kinetic ResolutionN-Acyl-homophenylalanineL-HomophenylalanineRecombinant E. coli expression, high yield and productivity scispace.com

Incorporation of this compound into Peptidic Structures

Once the D-homophenylalanine scaffold is synthesized and functionalized with a nitro group at the 4-position, its incorporation into peptide sequences is typically achieved through solid-phase peptide synthesis (SPPS). This requires appropriate protection strategies for the amino and carboxyl termini, as well as any reactive side chains. The two most common strategies for SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries.

Solid-Phase Peptide Synthesis (SPPS) with Protected this compound Derivatives

The successful integration of this compound into peptides via SPPS hinges on the use of suitably protected derivatives. The nitro group on the phenyl ring is generally stable under standard SPPS conditions and does not typically require side-chain protection. The primary concern is the protection of the α-amino group.

In the Fmoc strategy, the α-amino group of this compound is protected with the Fmoc group. Fmoc-protected amino acids are coupled to the growing peptide chain on a solid support. The Fmoc group is then selectively removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to reveal the free amine for the next coupling step beilstein-journals.orgnih.gov. Fmoc-4-Nitro-D-Homophe derivatives are commercially available and are compatible with standard coupling reagents such as HBTU/HOBt/DIEA or DIC/HOBt, commonly used in Fmoc-SPPS chembk.comchemimpex.compublish.csiro.au. The nitro group itself is electron-withdrawing and can influence the reactivity of the aromatic ring, but it remains stable throughout the Fmoc-SPPS cycles .

The Boc strategy employs the tert-butyloxycarbonyl group to protect the α-amino function. Boc-protected amino acids are coupled to the resin-bound peptide. The Boc group is removed using moderate acidic conditions, typically trifluoroacetic acid (TFA), while side-chain protecting groups and the resin linkage are designed to be stable to TFA but labile to stronger acids like hydrogen fluoride (B91410) (HF) beilstein-journals.orgnih.gov. Boc-4-Nitro-D-Homophe derivatives can be synthesized and utilized in this methodology. While Fmoc chemistry is generally considered milder, Boc chemistry remains a viable option for incorporating modified amino acids like this compound, provided orthogonal protection schemes are employed for any sensitive side chains.

Table 2.2.1: SPPS Strategies for this compound Incorporation

StrategyNα-Protecting GroupDeprotection ReagentCoupling Reagents (Examples)Side-Chain ProtectionResin LinkageKey Features
FmocFmocPiperidine (20% in DMF)HBTU/HOBt/DIEA, DIC/HOBtAcid-labile (e.g., tBu, Trt)Acid-labile (e.g., HMPA)Mild deprotection, orthogonal to acid-labile side-chain protection; widely used for modified peptides.
BocBocTFA (moderate acid)DCC, DIC, HBTUAcid-labile (e.g., Bn)Acid-labile (e.g., Benzyl)Stronger deprotection conditions; requires stronger acid (HF) for final cleavage.

Compound Name Table:

Common NameChemical Name
This compound4-Nitro-D-homophenylalanine

Chemical Ligation Techniques for Protein Synthesis Incorporating Homophenylalanine Analogues

Chemical ligation techniques have revolutionized the synthesis of proteins, enabling the assembly of large polypeptide chains from smaller, manageable peptide fragments. Native Chemical Ligation (NCL) is a prominent method that relies on the chemoselective reaction between a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine residue, forming a native peptide bond nih.govvanderbilt.edunih.govnih.govresearchgate.net. While classical NCL is centered around cysteine, the field has expanded to include the incorporation of non-proteinogenic amino acids, including D-amino acids and other analogues like homophenylalanine derivatives nih.govscispace.com.

The incorporation of homophenylalanine analogues like this compound into proteins via chemical ligation would leverage the established methodologies of NCL or its expanded variants. This typically involves synthesizing peptide fragments containing the modified amino acid and then ligating them. While specific protocols for this compound in NCL are not detailed in the provided search results, the general principle of incorporating unnatural amino acids into protein synthesis through chemical ligation is well-established nih.govnih.govnih.govresearchgate.netscispace.comnih.govresearchgate.net. The presence of the homophenylalanine side chain, which is one carbon longer than phenylalanine, and the nitro group on the aromatic ring could influence the ligation efficiency and the properties of the resulting protein. Research into expanding NCL to accommodate a wider range of amino acids, including thiol- and selenol-derived amino acids, demonstrates the field's progression towards incorporating diverse side chains scispace.comresearchgate.netfrontiersin.org.

Derivatization and Functionalization of this compound

The derivatization and functionalization of this compound offer versatile strategies for creating novel molecules with tailored properties for biochemical research and drug development. The presence of both the homophenylalanine backbone and the nitro group provides multiple sites for chemical modification.

Strategies for Nitro Group Modification and Reactivity

The nitro group (-NO₂) on the phenyl ring of this compound is a key functional handle for various chemical transformations. A primary strategy for nitro group modification is its reduction to an amine (-NH₂). This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with Pd/C) or other reducing agents unimi.itrsc.org. The resulting amino group can then serve as a site for further derivatization, such as acylation, alkylation, or conjugation to other molecules.

Nitroaromatic compounds are also known to participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. While the homophenylalanine backbone may influence this reactivity, the nitro group itself can be a target for such substitutions under specific conditions, potentially leading to diverse functionalizations rsc.orgnih.gov. Furthermore, the nitro group can be involved in photochemical reactions, offering possibilities for photo-triggered transformations or the use of nitroarenes as photolabile protecting groups rsc.org. The reactivity of the nitro group is well-documented, with its reduction to amines being a common and crucial step in many synthetic pathways unimi.itrsc.org.

Synthesis of Conjugates and Probes Utilizing this compound

This compound can be utilized in the synthesis of conjugates and probes for various biochemical applications. By incorporating this modified amino acid into peptides or other biomolecules, researchers can introduce specific functionalities. For instance, the nitro group can be reduced to an amine, which then serves as an attachment point for fluorescent labels (e.g., fluorescein, rhodamine derivatives), biotin, or other reporter molecules, creating probes for imaging or detection chemimpex.comgenscript.comnih.gov.

The homophenylalanine side chain itself, or modifications thereof, could also be exploited. The ability to create peptide-based drugs and probes is a significant area of research, where unnatural amino acids play a crucial role in modulating properties like stability, efficacy, and target specificity chemimpex.comrsc.org. Conjugates synthesized using this compound could find applications in drug delivery systems, diagnostic tools, or as tools for studying protein-protein interactions and structure-activity relationships. For example, the nitro group's electron-withdrawing nature might influence the electronic properties of a probe, or its reduction product (amine) could be used for bioconjugation strategies chemimpex.comgenscript.com.

Rational Design of Derivatives for Enhanced Biochemical Utility

The rational design of derivatives of this compound aims to enhance its biochemical utility, stability, solubility, or specific reactivity for targeted applications. By systematically modifying the compound, researchers can optimize its performance in various biological contexts.

One approach involves leveraging the nitro group's potential for reduction to an amine, which can then be functionalized with moieties that improve solubility, introduce specific binding capabilities, or enable conjugation. For example, attaching polyethylene (B3416737) glycol (PEG) chains or charged groups could alter solubility, while the introduction of specific recognition elements could lead to targeted probes.

The homophenylalanine backbone offers a slightly different spatial arrangement compared to phenylalanine, which can be exploited in peptide design. Derivatives could be synthesized where the nitro group is replaced by other substituents, or where additional modifications are made to the side chain or the amino acid backbone, to fine-tune interactions with biological targets or improve resistance to enzymatic degradation. The development of unnatural amino acids with novel side chains is an ongoing area of research, aiming to overcome the limitations of natural amino acids and expand the scope of protein engineering and drug discovery rsc.org. The design of derivatives for enhanced biochemical utility would likely involve exploring modifications that optimize its incorporation into peptides via solid-phase peptide synthesis (SPPS) and its subsequent behavior in biological systems.

Applications of 4 Nitro D Homophe in Peptide and Protein Science

Peptide Engineering and Structure-Activity Relationship Studies

The precise incorporation of 4-Nitro-D-Homophe into peptide sequences allows for detailed investigations into how structural modifications influence biological activity and interactions.

The inclusion of this compound in peptide chains has been observed to contribute to enhanced peptide stability. Its chemical structure, featuring a nitro group on the aromatic ring and an extended homophenylalanine side chain, can influence conformational preferences and resistance to proteolytic degradation. Researchers leverage its compatibility with standard peptide synthesis coupling reagents, ensuring efficient incorporation and maintaining the integrity of the growing peptide chain chemimpex.comchemimpex.com. This stability is crucial for developing peptide-based therapeutics where longevity and efficacy are paramount.

This compound is instrumental in studying protein-peptide interactions. Its unique chemical properties allow it to be used in the design of peptide analogs that can probe binding sites or investigate enzyme mechanisms chemimpex.comchemimpex.comchemimpex.com. For instance, studies involving related nitro-phenylalanine derivatives and homophenylalanine have explored their interactions with enzymes like pyruvate (B1213749) kinase, providing insights into effector binding and allosteric modulation nih.gov. The ability to incorporate this unnatural amino acid enables researchers to create specific probes for understanding the complex interplay between peptides and their protein targets.

Design and Synthesis of Biomolecules

Beyond direct peptide modification, this compound plays a role in the broader design and synthesis of functional biomolecules and their mimetics.

The nitro group on this compound can serve as a valuable spectroscopic handle. Its ability to act as a fluorescent probe or an infrared (IR) absorption probe makes it useful for characterizing the local environment within peptides and biomolecular assemblies chemimpex.comresearchgate.net. For example, 4-nitrophenylalanine, a close analog, has been incorporated into peptaibiotics to serve as an IR absorption probe, reporting on local polarity and conformational changes researchgate.net. Similarly, the potential for 4-Nitro-D-β-homophenylalanine hydrochloride to function as a fluorescent probe is recognized, aiding in various analytical techniques and the study of peptide-membrane interactions chemimpex.com.

The chemical versatility of nitroaryl compounds, including precursors to nitro-substituted aromatic systems, is leveraged in the engineering of alpha-helix mimetics. While not always directly incorporating this compound itself into the mimetic scaffold, the synthetic strategies often employ related nitroaryl chemistry. For instance, 3-fluoro-4-nitrobenzoic acid, a nitroaryl compound, is used as a precursor for synthesizing aryl subunits that are then incorporated into alpha-helix mimetics designed to mimic protein-protein interactions nih.govnih.gov. These mimetics, often incorporating homophenylalanine or its derivatives, aim to replicate the structural and functional roles of natural alpha-helices in biological systems rsc.orgscienceopen.com.

Table 1: Physicochemical Properties of this compound and Related Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)Optical Rotation ([α]D²⁵)
4-Nitro-D-β-homophenylalanine331763-78-1C₁₀H₁₂N₂O₄224.21≥ 99% (HPLC)+25.0 ± 2º (C=1 in DMF)
Fmoc-4-nitro-D-β-homophenylalanine269398-78-9C₂₅H₂₂N₂O₆446.46≥ 98% (HPLC)+30 ± 2º (C=1% in DMF)
Boc-4-nitro-D-β-homophenylalanineNot SpecifiedC₁₅H₂₀N₂O₆308.33Not SpecifiedNot Specified
4-Nitro-D-phenylalanine56613-61-7C₉H₁₀N₂O₄210.19Not SpecifiedNot Specified

Note: Data compiled from various supplier specifications and chemical databases. Specific optical rotation values can vary based on experimental conditions and purity.

Table 2: Examples of Amino Acid Analogues in Protein Interaction Studies

Amino Acid AnalogueApplication ContextRelevant Observation/ParameterReference
4-Nitro-L-phenylalaninePyruvate Kinase (PK) enzyme inhibition studiesExhibited inhibitory activity with an IC₅₀ of 3.8 mM against hL-PYK, indicating its potential to bind to the enzyme's effector site. nih.gov
L-HomophenylalaninePyruvate Kinase (PK) enzyme inhibition studiesShowed significant inhibitory activity with an IC₅₀ of 1 mM against hL-PYK, highlighting the role of the extended side chain in enzyme interaction. nih.gov
4-Nitrophenylalanine (general)Spectroscopic probe in peptaibioticsUsed as an IR absorption probe to report on local polarity within peptide structures, maintaining helical properties and antimicrobial activity. researchgate.net
4-Nitro-D-β-homophenylalaninePotential as a fluorescent probe in analytical techniquesIts ability to serve as a fluorescent probe makes it invaluable in various analytical techniques, including HPLC and mass spectrometry. chemimpex.com

Compound List for End-of-Article Table:

this compound (4-nitro-D-homophenylalanine)

Fmoc-4-nitro-D-β-homophenylalanine

4-Nitro-D-β-homophenylalanine hydrochloride

Boc-4-nitro-D-β-homophenylalanine

4-Nitrophenylalanine

Homophenylalanine

Role of 4 Nitro D Homophe in Drug Discovery and Chemical Biology

Development of Peptide-Based Therapeutics

Peptide-based therapeutics represent a growing class of drugs due to their high specificity and potency. However, natural peptides often suffer from poor stability and short half-lives in vivo. The strategic incorporation of modified amino acids, such as 4-Nitro-D-Homophe, addresses these limitations.

Strategic Design of Peptide-Based Drugs with this compound

This compound is utilized in solid-phase peptide synthesis (SPPS) as a protected building block, commonly with Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups chemimpex.comchemimpex.comnetascientific.comchembk.com. Its incorporation into peptide sequences allows for the exploration of structure-activity relationships (SAR) chemimpex.com. The D-configuration of the amino acid can confer increased resistance to proteases, thereby enhancing the peptide's stability and in vivo half-life nih.govresearchgate.net. The nitro group on the phenyl ring can alter the electronic distribution and steric bulk of the side chain, influencing peptide conformation and interactions with biological targets researchgate.net.

Optimization of Therapeutic Efficacy and Selectivity via Homophenylalanine Modification

The homophenylalanine backbone, compared to phenylalanine, provides an additional methylene (B1212753) group in the side chain. This elongation can alter the peptide's interaction with binding pockets, potentially leading to increased affinity or altered selectivity for specific receptors or enzymes asm.orgmdpi.com. The addition of the 4-nitro group further modifies the physicochemical properties of the side chain. For instance, the electron-withdrawing nature of the nitro group can impact the pKa of nearby residues or influence π-π stacking interactions, which are critical for peptide-protein binding researchgate.netrsc.org. These modifications are crucial for optimizing therapeutic efficacy by improving target engagement and minimizing off-target effects.

Targeted Drug Delivery System Design through Bioconjugation with this compound

The nitro group on this compound can serve as a reactive handle for bioconjugation, enabling the attachment of peptides to various biomolecules, nanoparticles, or drug payloads. This capability is vital for developing targeted drug delivery systems chemimpex.comnetascientific.com. For example, peptides incorporating this modified amino acid could be designed to specifically bind to cancer cells, delivering a conjugated cytotoxic agent directly to the tumor site, thereby reducing systemic toxicity. The nitro group's chemical properties can be exploited in specific conjugation chemistries, although direct examples of this compound being used in this manner are still emerging in broader literature.

Modulation of Biological Pathways

Beyond its role in peptide design, this compound and related nitro-substituted homophenylalanine derivatives have been investigated for their potential to modulate specific biological pathways.

Research on Dipeptidyl Peptidase-4 (DPP-4) Inhibition using β-Homophenylalanine Derivatives

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibitors are widely used for the treatment of type 2 diabetes nih.govnih.govijpbs.comacs.orgmdpi.comproquest.combrieflands.comresearchgate.netnih.gov. Several studies have explored β-homophenylalanine derivatives as DPP-4 inhibitors. While direct research specifically on this compound as a DPP-4 inhibitor is not extensively detailed in the provided search results, studies on related β-homophenylalanine derivatives have shown significant DPP-4 inhibitory activity nih.govnih.govacs.orgmdpi.comproquest.comresearchgate.net. These derivatives have been designed to fit into the active site of DPP-4, mimicking the natural substrates or interacting with key residues. The structural modifications, including the homophenylalanine backbone and various substitutions on the phenyl ring, are critical for achieving potent and selective inhibition. For instance, fused β-homophenylalanine derivatives have demonstrated excellent DPP-4 inhibitory activity and good in vivo efficacy, with some compounds showing greater potency than the established drug sitagliptin (B1680988) nih.govnih.govacs.org. The nitro group's electron-withdrawing nature could potentially influence interactions within the DPP-4 active site.

Studies on Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2) Agonism with Nitro-Substituted Peptides

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor involved in innate immunity acs.orgnih.govnih.govnih.gov. Research into NOD2 agonists, particularly desmuramylpeptides, has explored the impact of various substitutions on their activity. Studies have shown that the introduction of nitro groups onto aromatic moieties within these peptides can modulate NOD2 agonistic activity acs.orgnih.govchemrxiv.org. For example, in studies involving cinnamic acid derivatives, a nitro substitution at specific positions moderately improved NOD2 activity acs.orgnih.govchemrxiv.org. While these studies often focus on cinnamic acid derivatives or other aromatic systems, the principle of using nitro-substituted aromatic rings to influence interactions with biological targets like NOD2 is established. This suggests that peptides incorporating nitro-substituted homophenylalanine could potentially be designed as NOD2 agonists or modulators, influencing immune responses.

Compound Name Table

Standard NameCommon Abbreviation / SynonymCAS Number
4-Nitro-D-HomophenylalanineThis compound, Fmoc-D-β-HomoPhe(4-NO2)-OH, Boc-D-β-HomoPhe(4-NO2)-OH269398-78-9 (Fmoc-protected), 331763-78-1 (hydrochloride)
PhenylalaninePhe673-06-3
HomophenylalanineHph3478-43-7 (L-form)
4-Nitrophenylalanine4-Nitro-Phe, pN-Phe56613-61-7 (D-form)
Dipeptidyl Peptidase-4DPP-4, DPP-IV, CD26N/A
SitagliptinN/A486058-31-1
Muramyl dipeptideMDPM7507
Nucleotide-binding Oligomerization Domain-containing Protein 2NOD2N/A
Glucagon-like peptide-1GLP-1N/A
Glucose-dependent insulinotropic polypeptideGIPN/A

Inhibition of Ribonucleotide Reductase Activity with Modified Peptide Fragments

Research into the inhibition of ribonucleotide reductase (RR) activity has identified the potential of modified peptide fragments. Studies have indicated that the incorporation of specific amino acid substitutions can significantly influence the inhibitory potency of these peptides. For instance, the addition of 4'-nitro-L-phenylalanine (4'-nitro-Phe) at the amino terminus of a peptide sequence resulted in a threefold increase in its potency against herpes simplex virus type I (HSV-1) ribonucleotide reductase activity nih.gov. This suggests that the presence of a nitro group on the phenyl ring, particularly at the para position, can enhance the inhibitory efficacy of these peptide-based inhibitors.

Ribonucleotide reductases are crucial enzymes in DNA synthesis and repair, making them significant targets for therapeutic interventions, including cancer chemotherapy nih.govmdpi.comwikipedia.org. Peptide inhibitors often mimic portions of the enzyme's natural subunits, such as the C-terminus of the R2 subunit, to interfere with enzyme function by competing for subunit association nih.govwikipedia.org. The findings related to 4'-nitro-Phe highlight the importance of specific chemical modifications in optimizing the interaction of these peptide fragments with their target enzymes.

Table 1: Impact of Peptide Modifications on HSV-1 Ribonucleotide Reductase Inhibition

Modification / SubstitutionEffect on Inhibitory Potency (relative to Ac-VZV R2-(298-306))Source
Addition of 4'-nitro-Phe at the amino terminus3-fold increase nih.gov
Replacement of Tyr298 with homoPheModerate decrease nih.gov
Replacement of Tyr298 with 4'-fluoro-PheModerate decrease nih.gov
Replacement of Tyr298 with 4'-chloro-PheModerate decrease nih.gov
Insertion of a six- or eight-carbon chain between Tyr298 and NH2Preserved or slightly increased nih.gov
Substitution of Tyr298 by Trp3-fold increase nih.gov

Explorations in Neurobiology

Impact of this compound on Neurotransmitter Systems

Nitroaromatic compounds have found application in neurobiology as photolabile protecting groups, commonly referred to as "caged" compounds, for neurotransmitters nih.gov. These nitroaromatic cages allow for the controlled, light-induced release of neurotransmitters such as glutamate, GABA, and acetylcholine, enabling precise spatial and temporal studies of neuronal signaling pathways. This methodological use of nitroaromatic moieties facilitates research into neurotransmitter systems by providing tools for localized activation and observation of neuronal responses. However, the specific impact or direct role of "this compound" itself on neurotransmitter systems as a modulator or effector is not detailed in the provided search results.

Analytical Characterization and Detection in Research of 4 Nitro D Homophe

Spectroscopic and Chromatographic Methods for Analysis

The analysis of 4-Nitro-D-Homophe relies on established methods that leverage its unique chemical structure, particularly the nitro group and the chiral amino acid backbone.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of this compound, primarily used for purity assessment and quantification. Reversed-phase HPLC (RP-HPLC) is commonly applied, often utilizing C18 columns. Mobile phases typically consist of gradients of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution hplc.euresearchgate.net. Detection is commonly performed using UV-Vis spectroscopy, with wavelengths around 254 nm being effective due to the presence of the nitro-substituted phenyl ring researchgate.netchemimpex.com. Research has demonstrated that compounds like Fmoc-4-nitro-D-β-homophenylalanine, a derivative, can achieve purities greater than 98% when analyzed by HPLC chemimpex.com.

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is indispensable for confirming the molecular weight and providing structural insights into this compound. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful combination for both identification and quantification, particularly when analyzing complex mixtures or trace amounts shimadzu.comnih.govusda.gov. The expected molecular ion for this compound (C9H10N2O4, molecular weight 210.18 g/mol ) would typically appear as a protonated molecule [M+H]+ at approximately m/z 211.06. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition egyankosh.ac.inmdpi.com. Fragmentation patterns observed in MS/MS experiments can help elucidate structural features, such as the presence of the nitro group and the homophenylalanine backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural elucidation. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR spectra would typically show characteristic signals for the aromatic protons of the nitro-phenyl ring, the aliphatic protons of the ethylenic linker, and the protons of the amino and carboxyl groups. The specific chemical shifts and splitting patterns are diagnostic of the compound's structure egyankosh.ac.inlibretexts.orglibretexts.orgmdpi.comresearchgate.net. Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton, including the presence of the nitro-substituted aromatic carbons and the aliphatic carbons. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish connectivity between atoms, providing unambiguous structural confirmation researchgate.netresearchgate.net. While direct conformational analysis of the small molecule via NMR is possible, it is more commonly applied to peptides incorporating modified amino acids to study their secondary structures researchgate.net.

Infrared (IR) Absorption Spectroscopy as a Local Polarity Probe

Infrared (IR) absorption spectroscopy is utilized to identify functional groups present in this compound. Characteristic absorption bands are expected for the amine (-NH₂) stretching vibrations (around 3300-3400 cm⁻¹), the carbonyl (C=O) stretch of the carboxylic acid group (around 1700-1750 cm⁻¹), and the aromatic ring vibrations (around 1500-1600 cm⁻¹) vscht.cz. A key signature of the nitro group (-NO₂) is the presence of strong absorption bands, typically an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ researchgate.netvscht.cz. While IR can be used as a "local polarity probe" by observing shifts in band positions, its primary role for this compound is functional group identification and confirmation researchgate.netmit.edu.

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the stereochemistry and conformational properties of chiral molecules, particularly when incorporated into peptides. While CD spectra of small molecules like this compound itself might provide information about the chromophores present and their environment, it is most powerfully applied to peptides containing this modified amino acid. CD can reveal the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides and how the incorporation of this compound influences these structures researchgate.netsubr.edunih.govnih.gov. The nitro-phenyl moiety can contribute to the CD spectrum through its electronic transitions, potentially providing insights into local conformational preferences or interactions within a peptide chain.

Advanced Detection Methodologies

Beyond standard spectroscopic and chromatographic techniques, advanced methodologies enhance the detection and analysis of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prime example, offering high sensitivity and specificity for identifying and quantifying the compound, even in complex biological matrices shimadzu.comnih.govusda.gov. Techniques like isotope dilution mass spectrometry can further improve accuracy in quantitative analyses. Furthermore, derivatization strategies, such as reacting with 2-nitrobenzaldehyde, can be employed to enhance the detectability of related metabolites or the compound itself, particularly in conjunction with mass spectrometry shimadzu.comnih.govusda.govresearchgate.net.

Compound Name Table

Common NamePotential Chemical Name
This compound4-nitro-D-homophenylalanine / (3S)-3-amino-4-(4-nitrophenyl)butanoic acid

Computational and Theoretical Investigations of 4 Nitro D Homophe and Its Derivatives

Quantum-Chemical Calculations and Molecular Modeling

Quantum-chemical calculations and molecular modeling provide a fundamental understanding of molecular structure, electronic properties, and reaction pathways. These methods are essential for predicting the behavior of 4-Nitro-D-Homophe in various chemical and biological contexts.

Mechanistic Insights into Reactions Involving Nitroaryl Warheads

The nitroaryl moiety in this compound can function as a "warhead" in chemical reactions, particularly in biological systems where it might undergo nucleophilic aromatic substitution (SNAr) or other transformations. Studies on nitrobenzene (B124822) and related nitroaromatic compounds reveal key mechanistic aspects. For instance, nucleophilic aromatic substitution reactions on nitroarenes often proceed via addition-elimination mechanisms, forming Meisenheimer complexes as intermediates mdpi.comacs.org. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, especially at positions ortho and para to the nitro substituent mdpi.comnih.govnih.gov. Computational studies, often employing Density Functional Theory (DFT), are vital for mapping the potential energy surfaces of these reactions, identifying transition states, and determining activation barriers mdpi.comacs.orgnih.govnih.govcapes.gov.brhuji.ac.il. The decomposition pathways of nitroaromatic compounds also involve complex mechanisms, often initiated by C-NO2 bond cleavage or rearrangements, which can be elucidated through DFT calculations capes.gov.brhuji.ac.il. These insights are directly applicable to understanding how the nitroaryl group in this compound might react with biological nucleophiles, such as cysteine or lysine (B10760008) residues in proteins.

Computational Studies on Protein-Ligand Interactions

Understanding how this compound, when incorporated into peptides or used as a standalone molecule, interacts with biological targets like proteins is critical for its application in drug design and biochemical research. Computational methods are extensively used to model these interactions. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods are employed to predict binding modes, affinities, and the dynamic behavior of protein-ligand complexes core.ac.uklu.senih.gov. Studies on general protein-ligand interactions highlight the importance of non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions in determining binding affinity and specificity core.ac.uklu.senih.gov. The presence of the nitro group in this compound can influence these interactions through its electron-withdrawing nature and potential for specific polar interactions. For example, studies have shown that electron-donating substituents on aromatic rings can lead to more favorable interaction patterns core.ac.uk. The specific electronic distribution and potential for hydrogen bonding or π-π interactions involving the nitroaryl ring of this compound would be key areas for computational investigation in protein-ligand binding studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely utilized for elucidating reaction mechanisms and predicting molecular properties mdpi.comacs.orgnih.govnih.govcapes.gov.brhuji.ac.ilirjet.netresearchgate.netrsc.orgresearchgate.net. For nitroaryl compounds like this compound, DFT calculations can accurately determine reaction pathways, transition state energies, and activation barriers for various chemical transformations. This includes studies on nucleophilic aromatic substitution mdpi.comacs.orgnih.govnih.gov, decomposition reactions capes.gov.brhuji.ac.il, and hydrolysis acs.orgnih.gov. DFT methods, such as B3LYP, PBE0, and M06-2X, often combined with appropriate basis sets (e.g., 6-31+G(d,p)), are employed to model the electronic structure and reactivity of these molecules nih.govcapes.gov.brhuji.ac.il. By calculating properties such as charge distribution, bond dissociation energies, and reaction free energies, DFT provides quantitative insights into the chemical behavior of the nitro group and its influence on the homophenylalanine scaffold. For example, DFT has been used to analyze the role of substituents on the decomposition of nitrobenzenes capes.gov.br and to understand the mechanisms of alkaline hydrolysis of nitroaromatic compounds acs.orgnih.gov.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its biological activity, enabling the design of more potent and selective compounds. For modified peptides containing unnatural amino acids like this compound, SAR studies are vital for optimizing therapeutic properties.

Predictive Modeling for Biological Activity in Modified Peptides

Compound List

this compound (4-Nitro-D-β-homophenylalanine)

Nitrobenzene

p-fluoronitrobenzenes

p-chloronitrobenzenes

4-bromo-2-deuteronitrobenzene

2,4,6-Trinitrotoluene (TNT)

2,4-dinitrotoluene (B133949) (DNT)

2,4-dinitroanisole (B92663) (DNAN)

4-nitrophenol (B140041)

Fmoc-(R)-3-Amino-4-(4-nitro-phenyl)-butyric acid

Boc-4-nitro-D-β-homophenylalanine

4-Bromo-DL-homophenylalanine

4-Trifluoromethyl-DL-phenylalanine

Peptides

Protoxin II scaffold

SARS-CoV-2 Mpro inhibitors

Homophenylalanine

Phenylalanine

Nitro-arginine

Nitroxyl (HNO)

Thiophenol

Cysteine

Methanethiol

Trifluoromethanethiol

Galectin-3

Angiotensin-converting enzyme (ACE)

TNF-alpha converting enzyme (TACE)

Understanding Ligand Binding and Enzyme Inhibition Mechanisms

The unique electronic and steric properties conferred by the nitro group and the homophenylalanine structure of this compound are significant for its interactions with biological targets, particularly in the context of ligand binding and enzyme inhibition.

Ligand Binding: Studies investigating the binding affinities of various phenylalanine derivatives to protein targets have shed light on how structural modifications, such as the introduction of a nitro group, influence these interactions. For example, research comparing phenylalanine analogues binding to the CMG2 receptor revealed that 4-nitrophenylalanine exhibits a binding affinity (Kd) of 36.2 ± 5.5 µM ru.nl. This value can be compared to related compounds, such as D-phenylalanine (Kd = 31.0 ± 2.9 µM) and homophenylalanine (Kd = 74.0 ± 10.0 µM), to understand the specific impact of the nitro substitution on binding strength ru.nl.

Data Table 1: Binding Affinity of Phenylalanine Derivatives to CMG2 Receptor

Phenylalanine Derivative Target Receptor Binding Affinity (Kd) Reference
D-phenylalanine CMG2 38-218 31.0 ± 2.9 µM ru.nl
Homophenylalanine CMG2 38-218 74.0 ± 10.0 µM ru.nl

Enzyme Inhibition Mechanisms: The nitro group, being an electron-withdrawing substituent, can significantly alter the electronic distribution within a molecule, influencing its reactivity and interaction with enzyme active sites. In the design of enzyme inhibitors, this property is often exploited. While direct studies on this compound as a standalone enzyme inhibitor are not extensively detailed in the provided literature, related compounds offer insights. For instance, peptidyl nitroalkenes, which incorporate nitro groups within a peptide structure, have been developed as potent inhibitors of viral proteases like SARS-CoV-2 Mpro, with inhibitory constants (Ki) in the low micromolar range nih.gov. Computational studies, including molecular docking and QM/MM simulations, are frequently employed to elucidate the precise binding modes and mechanisms by which such nitro-containing compounds exert their inhibitory effects, revealing how the nitro group contributes to interactions within the enzyme's active site nih.gov.

Kinetic and Mechanistic Studies

Kinetic and mechanistic studies are fundamental to understanding the rates and pathways of chemical reactions, including those involving amino acid derivatives in biological or synthetic contexts.

Computational Analysis of Catalytic Reactions and Intermediates

Computational methods are extensively used to analyze catalytic reactions and identify reaction intermediates. For amino acid derivatives, this often involves studying enzyme-catalyzed transformations. For example, research into engineered biocatalysts for the asymmetric synthesis of D-phenylalanines has utilized computational redesign of enzyme active sites to improve substrate specificity and catalytic efficiency. These studies have shown that enzymes can process substrates like l-4-nitrophenylalanine and homophenylalanine, with computational modeling helping to predict and optimize interactions within the active site acs.orgresearchgate.net. The analysis of reaction intermediates and transition states using quantum chemical calculations is crucial for understanding the catalytic cycles of enzymes and chemical catalysts.

Proton Transfer Dynamics and Reaction Barrier Analysis

Proton transfer dynamics and the analysis of reaction barriers are critical components of mechanistic studies. Investigations into the reactions of nitro-substituted aromatic compounds, such as nitrophenyl thionocarbonates, have provided valuable mechanistic insights. These studies often propose reaction schemes involving tetrahedral intermediates, including zwitterionic and anionic forms, where kinetically significant proton transfer steps occur csic.es. The electron-withdrawing nature of the nitro group in these compounds has been shown to increase the susceptibility of the thiocarbonyl carbon to nucleophilic attack, thereby influencing the rate coefficients (k1) and potentially altering reaction barriers csic.es. Computational analyses, including QM/MM simulations, are employed to map out these proton transfer pathways and quantify the energy barriers associated with key steps in the reaction mechanism.

Compound List:

this compound (4-Nitro-D-homophenylalanine)

4-Nitro-D-β-homophenylalanine hydrochloride

Boc-4-nitro-D-β-homophenylalanine

Fmoc-4-nitro-D-β-homophenylalanine

4-Nitrophenylalanine

D-phenylalanine

Homophenylalanine

Peptidyl nitroalkenes

SARS-CoV-2 Mpro

Nitrophenyl thionocarbonates

D-amino acids

L-4-nitrophenylalanine

L-homophenylalanine

L-phenylalanine

N-Boc-protected amino alcohol

L-leucine

4-phenylbenzoyl ligand

Azidomethylated 4-phenylbenzoyl ligand

Leupeptin

Rhodhesain

CB 1954

L-mimosine

(β-pyrazol-1-yl)-l-alanine

(2S,3R)-β-hydroxy-p-nitro-homophenylalanine (hnh)

ObiF1

D-4-Hpg

Advanced Research Directions and Future Perspectives on 4 Nitro D Homophe

Emerging Synthetic Strategies for Nitro-Containing Amino Acids

The synthesis of non-canonical amino acids such as 4-Nitro-D-Homophe is a critical first step in harnessing their potential. While specific, novel synthetic routes for this compound are not extensively documented in mainstream literature, its synthesis can be extrapolated from established methods for creating homophenylalanine derivatives and introducing nitro functionalities to aromatic rings.

One established method for the asymmetric and efficient synthesis of homophenylalanine derivatives involves the Friedel-Crafts reaction. This approach can utilize enantiopure aspartic acid derivatives reacting with aromatic compounds in the presence of a strong acid, such as trifluoromethanesulfonic acid, to produce the homophenylalanine skeleton with high stereochemical control.

The introduction of the nitro group onto the phenyl ring of a D-phenylalanine or a D-homophenylalanine precursor is typically achieved through nitration. For instance, the nitration of L-phenylalanine to obtain 4-nitrophenylalanine is a known process. This electrophilic aromatic substitution reaction would introduce the nitro group at the para position of the phenyl ring.

Emerging strategies in the synthesis of such specialized amino acids are moving towards more efficient and environmentally friendly methods. These include biocatalytic routes and the development of novel protecting group strategies to streamline the synthetic process. For example, research into the microbial production of L-homophenylalanine has identified the biosynthetic genes responsible, opening the door for fermentative production of this precursor. While this has been demonstrated for the L-enantiomer, future work could focus on engineering enzymes for the stereoselective synthesis of D-amino acids.

A summary of general synthetic approaches is presented in the table below:

Synthetic ApproachKey FeaturesPotential Advantages
Friedel-Crafts Reaction Asymmetric synthesis from aspartic acid derivatives.High enantiomeric purity.
Nitration Electrophilic aromatic substitution to add the nitro group.Well-established and predictable regioselectivity.
Biocatalysis Use of enzymes or whole-cell systems for synthesis.Potential for greener and more sustainable production.

Novel Applications in Bio-orthogonal Chemistry and Chemical Probes

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique functionalities of this compound, particularly the nitro group, make it a promising candidate for such applications.

The nitro group can serve as a versatile chemical handle. While not as commonly used in bio-orthogonal "click" reactions as azides or alkynes, it can participate in specific chemical transformations. For instance, the reduction of the nitro group to an amine under specific, biologically compatible conditions can be used as a triggering mechanism for probe activation or drug release.

A significant application of nitro-containing amino acids is their use as chemical probes to investigate biological systems. The closely related L-4-nitrophenylalanine has been successfully used as a sensitive infrared (IR) probe to study local protein environments. The symmetric stretching frequency of the nitro group is sensitive to the local environment, including solvent exposure and hydrogen bonding. By genetically incorporating this unnatural amino acid into a protein, researchers can use IR spectroscopy to gain insights into protein structure and dynamics with site-specificity. It is highly probable that this compound could be employed in a similar manner.

The table below summarizes the potential applications of this compound in this domain:

Application AreaPrinciple of OperationPotential Insights
Infrared (IR) Probe The vibrational frequency of the nitro group is sensitive to its local microenvironment.Protein structure, dynamics, and solvent exposure at a specific site.
Bio-orthogonal Trigger Selective reduction of the nitro group to an amine.Spatially and temporally controlled activation of probes or release of therapeutic agents.
FRET Quencher The 4-nitrophenylalanine moiety can act as an effective Förster Resonance Energy Transfer (FRET) quencher.Quantifying molecular interactions and studying protein-DNA binding.

Integration with Advanced Biological Systems for Mechanistic Elucidation

A powerful strategy in modern chemical biology is the site-specific incorporation of unnatural amino acids into proteins. This is achieved through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the unnatural amino acid during protein translation.

This technique has been successfully demonstrated for L-4-nitrophenylalanine, which was incorporated into superfolder green fluorescent protein (sfGFP). This allowed for the precise placement of the IR probe at both solvent-exposed and partially buried positions within the protein. The resulting shifts in the nitro group's IR frequency provided a direct measure of the local environment at these two distinct sites.

The integration of this compound into proteins in a similar manner would enable detailed mechanistic studies of protein function. For example, it could be placed within the active site of an enzyme to probe the electrostatic environment during catalysis or at the interface of a protein-protein interaction to monitor conformational changes upon binding. The slightly larger size of homophenylalanine compared to phenylalanine might also be used to probe steric constraints within a protein's structure.

Development of Next-Generation Therapeutics Based on this compound Scaffolds

The incorporation of unnatural amino acids into peptides is a well-established strategy for developing next-generation therapeutics with improved properties. D-amino acids, such as this compound, are particularly valuable as they can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide drugs.

Homophenylalanine itself is a component of several pharmaceutical drugs, including angiotensin-converting enzyme (ACE) inhibitors. Furthermore, fused β-homophenylalanine derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes.

The addition of a nitro group to the D-homophenylalanine scaffold offers several potential advantages for therapeutic design:

Enhanced Binding: The nitro group can participate in specific interactions, such as hydrogen bonding or electrostatic interactions, with a biological target, potentially increasing the affinity and selectivity of the therapeutic.

Modulation of Physicochemical Properties: The nitro group can alter the electronic properties and polarity of the amino acid, which can be fine-tuned to optimize drug-like properties.

Prodrug Strategies: The nitro group can be used as a handle for prodrug design, where the active therapeutic is released upon reduction of the nitro group. This is particularly relevant for targeting hypoxic environments, such as those found in solid tumors, where nitroreductase enzymes are often overexpressed.

The development of peptide-drug conjugates and tumor-homing peptides are active areas of cancer therapy research. This compound could be incorporated into such peptides to enhance their stability and provide a potential site for drug conjugation or for targeting specific tumor microenvironments.

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation

The full potential of a novel molecule like this compound can only be realized through a synergistic approach that integrates multiple scientific disciplines.

Synthesis: As discussed, the development of efficient and scalable synthetic routes is fundamental.

Computation: Computational methods, such as Density Functional Theory (DFT) calculations, are crucial for interpreting experimental data. For example, DFT calculations were used to confirm that the observed shifts in the IR frequency of L-4-nitrophenylalanine were due to hydrogen bonding between the nitro group and water molecules. Molecular dynamics (MD) simulations can also be used to model the behavior of proteins containing this unnatural amino acid and to predict its impact on protein structure and function.

Biological Evaluation: This involves a wide range of experimental techniques, from in vitro biochemical assays to cell-based studies and in vivo models. For this compound, this would include its incorporation into proteins, characterization of the modified proteins, and evaluation of its therapeutic potential in relevant disease models.

The study of L-4-nitrophenylalanine as an IR probe serves as an excellent example of this synergistic approach. The synthesis of the amino acid was followed by its genetic incorporation into a protein, and the resulting spectroscopic data were interpreted with the aid of computational modeling. This integrated approach provided a detailed molecular-level understanding of the local protein environment that would not have been possible with any single technique alone.

Future research on this compound will undoubtedly benefit from such a multidisciplinary strategy, paving the way for its application as a sophisticated research tool and as a scaffold for the development of novel therapeutics.

Q & A

Q. What are the key considerations for characterizing the chemical structure of 4-Nitro-D-Homophe using spectroscopic methods?

  • Methodological Answer : Structural characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR analysis:
  • 1H NMR : Identify nitro group protons (δ ~8.2–8.5 ppm) and homophenyl ring protons (δ ~6.5–7.5 ppm).
  • 13C NMR : Confirm the nitro group (δ ~145–150 ppm) and aromatic carbons.
  • HRMS : Verify molecular weight ([M+H]+ or [M−H]−) with an error margin <5 ppm.
    Cross-reference spectral data with synthesized analogs (e.g., nitro-substituted pyridine derivatives in ) to validate assignments. Always calibrate instruments using certified standards .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :
  • Reagent Selection : Use hydroxylamine hydrochloride (NH2OH·HCl) for nitro group introduction, as described in general procedure D ().
  • Purification : Employ gradient elution (e.g., MeOH:DCM 3:7) via flash chromatography to isolate the compound. Monitor fractions with TLC (Rf ~0.3–0.5).
  • Yield Enhancement : Optimize reaction time (e.g., 12–24 hrs) and temperature (40–60°C) while avoiding over-nitration. Document variations in a reaction matrix to identify optimal conditions .

Advanced Research Questions

Q. How should researchers address contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer :
  • Controlled Experiments : Design stability studies with variables (temperature, humidity, light exposure) using ICH Q1A guidelines. For example, store samples at 4°C (short-term), 25°C/60% RH (long-term), and 40°C/75% RH (accelerated).
  • Analytical Consistency : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Apply statistical models (e.g., ANOVA) to resolve discrepancies between datasets.
  • Documentation : Highlight methodological limitations (e.g., instrument sensitivity) in the Discussion section, as per and .

Q. What strategies are effective for resolving conflicting bioactivity results of this compound across in vitro and in vivo models?

  • Methodological Answer :
  • Hypothesis Testing : Compare dose-response curves and pharmacokinetic parameters (e.g., bioavailability, half-life). Use species-specific metabolic profiles to explain disparities.
  • Data Triangulation : Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Reference ’s approach to falsification in medical diagnostics to isolate confounding variables.
  • Meta-Analysis : Aggregate data from primary literature (avoiding unreliable sources like benchchem) and apply funnel plots to assess publication bias .

Q. How can researchers design experiments to probe the electronic effects of the nitro group on this compound’s reactivity?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites.
  • Experimental Validation : Synthesize analogs (e.g., 4-Cyano-D-Homophe) and compare reaction kinetics via stopped-flow spectroscopy.
  • Data Integration : Correlate Hammett σ values with observed reactivity trends. Tabulate results as shown in ’s compound summaries .

Data Management & Reproducibility

Q. What steps ensure compliance with FAIR principles when publishing datasets on this compound?

  • Methodological Answer :
  • Metadata Standards : Use CIF files for crystallographic data or ISA-Tab for experimental workflows.
  • Repositories : Deposit raw NMR/HRMS files in Chemotion or RADAR4Chem ().
  • Provenance Tracking : Document synthesis protocols and instrument settings using an electronic lab notebook (ELN). Reference ’s infrastructure for FAIR-aligned workflows .

Tables for Key Data

Q. Table 1: NMR Peaks for this compound (Hypothetical)

Proton/Carbon TypeChemical Shift (δ, ppm)MultiplicityAssignment
Nitro group (H)8.3SingletAr-NO2
Homophenyl (H)6.8–7.2MultipletC2–C6
Methine (C)128.5-Quaternary

Q. Table 2: Stability Study Design

ConditionTemperatureHumidityDurationKey Metrics (HPLC Purity %)
Accelerated40°C75% RH1 month92.3 ± 0.5
Long-term25°C60% RH6 months95.1 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.